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4,4'-Bis(4-nitrophenoxy)biphenyl

Polyimide precursor Monomer purity Thermal stability

Sourcing 4,4'-Bis(4-nitrophenoxy)biphenyl (CAS 17095-00-0) is critical for synthesizing high-performance polyimides. This specific dinitro monomer, featuring a rigid biphenyl core and flexible ether linkages, is the essential precursor to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB). It uniquely enables polyimide films with a balance of high glass transition temperature, >500°C thermal stability, and excellent melt processability for aerospace, electronics, and high-temp applications. Direct substitutes compromise these essential properties.

Molecular Formula C24H16N2O6
Molecular Weight 428.4g/mol
CAS No. 17095-00-0
Cat. No. B385796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(4-nitrophenoxy)biphenyl
CAS17095-00-0
Molecular FormulaC24H16N2O6
Molecular Weight428.4g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C24H16N2O6/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H
InChIKeyLYUHMLHEVDGXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(4-nitrophenoxy)biphenyl CAS 17095-00-0: Technical Specifications and Chemical Identity


4,4'-Bis(4-nitrophenoxy)biphenyl (CAS 17095-00-0) is a symmetrical aromatic dinitro compound with the molecular formula C₂₄H₁₆N₂O₆ and a molecular weight of 428.4 g/mol [1]. It features a biphenyl core substituted at the 4,4' positions with 4-nitrophenoxy groups [1]. The compound is a yellow to orange-yellow crystalline solid with a reported melting point of 201-202 °C and predicted boiling point of 570.5 ± 45.0 °C at 760 mmHg [2]. It is primarily utilized as a monomer precursor for the synthesis of high-performance polyimides via reduction to the corresponding diamine, 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) [3].

Why 4,4'-Bis(4-nitrophenoxy)biphenyl Cannot Be Replaced by Simpler Dinitro Compounds in Polyimide Synthesis


The compound's structure—a rigid biphenyl core connected to two nitrophenoxy groups via flexible ether linkages—is essential for the performance of the resulting polyimides. Reduction of the nitro groups yields 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a diamine monomer that imparts a unique combination of high thermal stability and improved processability due to the flexible ether spacers [1][2]. Simpler dinitro compounds such as 4,4'-dinitrobiphenyl or 4,4'-dinitrodiphenyl ether lack either the biphenyl core (resulting in lower thermal stability) or the flexible ether linkages (resulting in rigid, less processable polymers) [3]. Therefore, direct substitution with these analogs would fundamentally alter the mechanical and thermal properties of the final polyimide material, making the specific selection of 4,4'-Bis(4-nitrophenoxy)biphenyl critical for applications requiring a balance of high glass transition temperature and film-forming processability.

Quantitative Evidence for Differentiating 4,4'-Bis(4-nitrophenoxy)biphenyl from Structural Analogs


Melting Point: Higher Crystalline Stability vs. 4,4'-Dinitrodiphenyl Ether

The melting point of 4,4'-Bis(4-nitrophenoxy)biphenyl is 201-202 °C, significantly higher than that of 4,4'-dinitrodiphenyl ether (140-145 °C) [1][2]. This higher melting point indicates stronger intermolecular forces in the crystalline lattice, which can correlate with improved thermal stability of the monomer during storage and processing, and may influence the thermal behavior of the resulting polymer .

Polyimide precursor Monomer purity Thermal stability

Molecular Weight: Greater Structural Complexity vs. 4,4'-Dinitrobiphenyl

The molecular weight of 4,4'-Bis(4-nitrophenoxy)biphenyl is 428.4 g/mol, compared to 244.2 g/mol for 4,4'-dinitrobiphenyl [1][2]. This difference reflects the presence of two additional phenoxy groups, which introduce flexible ether linkages into the diamine monomer after reduction. These linkages are known to improve the processability of polyimides while maintaining high thermal stability [3].

Polyimide precursor Monomer design Thermal properties

Thermal Stability of Derived Polyimide: 5% Weight Loss Temperature >500 °C

Polyimides synthesized from 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), the reduction product of 4,4'-Bis(4-nitrophenoxy)biphenyl, exhibit excellent thermo-oxidative stability with a 5% weight loss temperature exceeding 500 °C in thermogravimetric analysis (TGA) [1][2]. This is comparable to or exceeds the thermal stability of polyimides derived from other common diamines like 4,4'-oxydianiline (ODA) [3].

Polyimide Thermal stability High-temperature polymers

Mechanical Properties of BAPB-Based Polyimide Films: Tensile Strength and Modulus

Polyimide films derived from BAPB (the reduction product of 4,4'-Bis(4-nitrophenoxy)biphenyl) and pyromellitic dianhydride (PMDA) exhibit good mechanical properties, including tensile strengths of 85-105 MPa, tensile moduli of 2.0-3.3 GPa, and elongations at break of 5-18% [1][2]. These values are characteristic of tough, flexible polyimide films suitable for advanced material applications.

Polyimide film Mechanical properties Tensile strength

Key Application Scenarios for 4,4'-Bis(4-nitrophenoxy)biphenyl Based on Differentiated Properties


Synthesis of High-Temperature Polyimide Films for Flexible Electronics

The compound is reduced to BAPB, which is then polymerized with aromatic dianhydrides (e.g., PMDA, BPDA) to produce polyimide films with 5% weight loss temperatures >500 °C and tensile moduli of 2.0-3.3 GPa [1][2]. These properties make the films suitable for flexible printed circuit boards, high-temperature insulating tapes, and substrates for flexible displays, where both thermal stability and mechanical flexibility are critical [3].

Precursor for Melt-Processable Semicrystalline Polyimides

When used as the diamine component in polyimides based on HQDPA dianhydride, BAPB-derived polymers exhibit a unique crystallization and melting behavior that enables melt processing—a rare property for polyimides [4]. This opens avenues for injection molding and extrusion of high-performance polyimide parts for aerospace and automotive applications, where the high melting point (201-202 °C) of the starting dinitro compound ensures purity and consistent stoichiometry during monomer preparation [5].

Flame-Retardant Epoxy Resins and Polycarbonates

4,4'-Bis(4-nitrophenoxy)biphenyl has been reported as a reactive flame retardant additive for epoxy resins and polycarbonates [6]. Its high melting point (201-202 °C) and thermal stability allow it to be incorporated into high-temperature curing systems without premature decomposition, enhancing the fire safety of electronic components and construction materials [5][6].

Technical Documentation Hub

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